molecular formula C9H11NO2 B2873807 3-(6-Methylpyridin-3-yl)propanoic acid CAS No. 118420-23-8

3-(6-Methylpyridin-3-yl)propanoic acid

Cat. No.: B2873807
CAS No.: 118420-23-8
M. Wt: 165.192
InChI Key: KLZCMDLXAQTIRX-UHFFFAOYSA-N
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Description

3-(6-Methylpyridin-3-yl)propanoic acid is an organic compound that features a pyridine ring substituted with a methyl group at the 6-position and a propanoic acid moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methylpyridin-3-yl)propanoic acid typically involves the alkylation of a pyridine derivative. One common method is the reaction of 6-methylpyridine with a suitable alkylating agent, such as 3-bromopropanoic acid, under basic conditions. The reaction proceeds via nucleophilic substitution, where the pyridine nitrogen attacks the electrophilic carbon of the alkylating agent, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using efficient catalysts and reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methylpyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products Formed

    Oxidation: 3-(6-Carboxypyridin-3-yl)propanoic acid.

    Reduction: 3-(6-Methylpyridin-3-yl)propanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(6-Methylpyridin-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinepropanoic acid: Similar structure but lacks the methyl group on the pyridine ring.

    6-Methylpyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group directly attached to the pyridine ring.

Uniqueness

3-(6-Methylpyridin-3-yl)propanoic acid is unique due to the presence of both a methyl group and a propanoic acid moiety on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(6-methylpyridin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-2-3-8(6-10-7)4-5-9(11)12/h2-3,6H,4-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZCMDLXAQTIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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